Monacolin M

Description

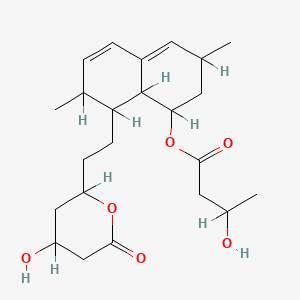

Structure

2D Structure

Properties

Molecular Formula |

C23H34O6 |

|---|---|

Molecular Weight |

406.5 g/mol |

IUPAC Name |

[8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 3-hydroxybutanoate |

InChI |

InChI=1S/C23H34O6/c1-13-8-16-5-4-14(2)19(7-6-18-11-17(25)12-22(27)28-18)23(16)20(9-13)29-21(26)10-15(3)24/h4-5,8,13-15,17-20,23-25H,6-7,9-12H2,1-3H3 |

InChI Key |

ICHHXFCJBZGEMY-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)OC(=O)CC(C)O |

Synonyms |

monacolin M monacolin-M |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Monacolin M

Fungal Origin and Producing Strains

Monacolin M was first isolated from the cultures of the fungal strain Monascus ruber nih.govjst.go.jp. This species, along with others in the Monascus genus, is well-known for producing a variety of secondary metabolites, including pigments and other monacolins like the cholesterol-lowering agent monacolin K nih.govjfda-online.comnih.govresearchgate.net. While Monascus purpureus is another prominent species in this genus, studies indicate it is unlikely to produce monacolin K and its related compounds due to possessing only fragmented and nonfunctional biosynthesis gene clusters nih.govresearchgate.net. In contrast, Monascus ruber and the closely related or synonymous species Monascus pilosus are consistent producers of monacolins, possessing the necessary genetic machinery for their synthesis nih.govjfda-online.commdpi.com.

| Fungal Species | Monacolin Production Status | Relevant Notes |

|---|---|---|

| Monascus ruber | Producer | Original source of this compound isolation nih.govjst.go.jp. Also produces Monacolin K nih.govjfda-online.com. |

| Monascus pilosus | Producer | Considered synonymous with M. ruber by some sources. A known producer of Monacolin K nih.govmdpi.com. |

| Monascus purpureus | Non-producer | Genomic analyses show this species lacks a complete, functional monacolin biosynthesis gene cluster nih.govresearchgate.net. |

Polyketide Biosynthesis Pathway Involvement

The structural foundation of this compound is assembled through the polyketide biosynthesis pathway. Monacolins are classified as polyketides, which are secondary metabolites synthesized from simple acyl-CoA precursors in a process that resembles fatty acid synthesis researchgate.netnih.gov. The biosynthesis of the monacolin core structure involves the iterative condensation of acetyl-CoA and malonyl-CoA units to build a long polyketide chain, which then undergoes cyclization and further modifications to form the characteristic decalin ring system youtube.com.

The central enzyme in this pathway is a Type I Polyketide Synthase (PKS). These are large, multifunctional enzymes that contain all the necessary catalytic domains to select the building blocks (acetyl-CoA and malonyl-CoA), perform the condensation reactions, and control the subsequent reduction and dehydration steps that determine the final structure of the polyketide chain nih.gov. In the biosynthesis of the related monacolin K in Monascus species, the primary PKS is encoded by the mokA gene. This PKS works in conjunction with an accessory enoyl reductase, encoded by mokE, to complete the synthesis of the nonaketide backbone nih.govmdpi.com. A similar PKS-dependent mechanism is responsible for creating the polyketide precursor of this compound.

Monacolin J is a crucial intermediate in the biosynthesis of several monacolins nih.govnih.gov. Research has established that this compound is the β-hydroxybutyryl ester of monacolin J nih.govjst.go.jp. This indicates that the biosynthesis of this compound diverges from that of other monacolins, such as monacolin K (which is the α-methylbutyryl ester of monacolin J), after the formation of monacolin J.

The pathway leading to monacolin J involves several steps. It begins with the PKS-mediated synthesis of the polyketide chain, which is processed into dihydromonacolin L. This intermediate is then oxidized to form monacolin L, which is subsequently hydroxylated by a monooxygenase to yield monacolin J nih.govnih.gov. At this branch point, a specific enzymatic reaction attaches a β-hydroxybutyryl side chain to the C-8 hydroxyl group of monacolin J to form the final this compound molecule nih.govjst.go.jp.

Genetic Basis of this compound Biosynthesis

The production of monacolins is governed by a set of genes organized into a biosynthetic gene cluster (BGC). This clustering facilitates the coordinated expression of all the enzymes required for the synthesis and modification of the final product.

The biosynthetic gene cluster responsible for monacolin K production in Monascus is known as the mok cluster nih.govresearchgate.net. It is highly homologous to the well-characterized lov gene cluster from Aspergillus terreus, which produces lovastatin (B1675250) (identical to monacolin K) nih.govnih.govrsc.org. The mok gene cluster in producing strains like Monascus ruber and Monascus pilosus is highly conserved and contains all the essential genes for producing the monacolin backbone nih.govmdpi.com. This cluster typically includes genes for the main PKS (mokA), the enoyl reductase (mokE), transcription factors, transporters, and tailoring enzymes like cytochrome P450 monooxygenases that perform specific oxidative modifications mdpi.comnih.govresearchgate.net. The genetic framework provided by the mok cluster is responsible for the synthesis of the Monacolin J precursor, from which this compound is derived.

Functional studies of the homologous lov and mok gene clusters have elucidated the roles of key enzymes in the pathway.

MokA (PKS): This is the core polyketide synthase responsible for assembling the nonaketide chain from acetyl-CoA and malonyl-CoA that forms the decalin ring system of monacolins nih.govmdpi.com.

MokE (Enoyl Reductase): The PKS MokA has a non-functional enoyl reductase domain. MokE compensates for this deficiency, acting as a discrete enzyme to perform a crucial reduction step during the polyketide chain elongation nih.govmdpi.com. Deletion of the mokE gene completely abolishes monacolin production nih.govmdpi.com.

MokC (P450 Monooxygenase): This enzyme is believed to be involved in the oxidative steps that modify the polyketide intermediate. It may play a role in the conversion of dihydromonacolin L to monacolin J, a critical precursor for both Monacolin K and this compound nih.gov.

Monooxygenase (for Monacolin J synthesis): A specific NADPH-dependent monooxygenase, likely a cytochrome P450 enzyme encoded within the cluster, is responsible for the hydroxylation of monacolin L to produce monacolin J nih.gov.

| Gene | Encoded Enzyme | Function in Monacolin Biosynthesis |

|---|---|---|

| mokA | Polyketide Synthase (PKS) | Synthesizes the core nonaketide backbone of the monacolin molecule nih.govmdpi.com. |

| mokE | Enoyl Reductase | Performs a necessary reduction step during polyketide chain synthesis, compensating for the inactive domain in MokA nih.govmdpi.com. |

| mokC | P450 Monooxygenase | Involved in oxidative modifications, potentially in the conversion of dihydromonacolin L to monacolin J nih.gov. |

Regulation of this compound Biosynthesis

The biosynthesis of this compound, a polyketide secondary metabolite produced by certain strains of Monascus ruber, is a complex process governed by a series of regulatory mechanisms at the transcriptional, translational, and metabolic levels. nih.govjst.go.jp While extensive research has elucidated the regulatory networks for the closely related compound Monacolin K (also known as lovastatin), the specific controls for this compound are understood primarily by extension from these studies, as both compounds share a common precursor, Monacolin J. nih.govjst.go.jp It is suggested that Monaclin M is derived from Monacolin J through a synthetic pathway that is distinct from that of Monacolin K, implying the existence of specific regulatory controls that divert the metabolic flux towards its formation. jst.go.jp The regulation of the overarching monacolin pathway involves a combination of pathway-specific transcription factors, global regulators, and intricate feedback from primary metabolic pathways. nih.gov

Transcriptional and Translational Control Mechanisms

The production of monacolins is orchestrated by a biosynthetic gene cluster (BGC) containing the necessary genes for the synthesis and modification of the polyketide backbone. mdpi.com In Monascus species, this cluster includes genes homologous to the lovastatin BGC in Aspergillus terreus. nih.gov The expression of these genes is tightly controlled to ensure the efficient production of monacolins.

Key genes within the Monascus gene cluster, designated as mok, are responsible for the synthesis of the monacolin structure. nih.gov The transcriptional regulation of this cluster is a critical control point. One of the key regulatory genes identified is mokH, which encodes a transcription factor analogous to the GAL4-type zinc finger protein. nih.govnih.gov This transcription factor acts as a positive regulator, and its expression is essential for activating the transcription of other genes within the monacolin biosynthetic cluster. nih.govnih.gov Disruption of the mokH gene has been shown to abolish monacolin production, highlighting its central role in transcriptional control. nih.gov

In addition to pathway-specific regulators like mokH, global regulators also play a significant role in governing secondary metabolism in Monascus, including the biosynthesis of monacolins. The global regulator LaeA, a protein involved in chromatin remodeling, has been shown to positively influence the production of Monacolin K. researchgate.netsciopen.com Overexpression of the LaeA gene in Monascus purpureus resulted in a significant increase in monacolin production, which was correlated with the upregulation of monacolin synthesis-related genes such as mokA, mokB, mokE, and mokH. researchgate.net This indicates that LaeA affects the expression of the monacolin gene cluster at the transcriptional level, likely by altering the chromatin state to make the genes more accessible for transcription. sciopen.comresearchgate.net

Translational control mechanisms also contribute to the regulation of monacolin biosynthesis. Proteomic studies have revealed that overexpression of certain biosynthetic genes can lead to changes in the levels of proteins involved in translation. sciopen.com For instance, the overexpression of the global regulator LaeA was found to enhance translation and enzyme activity, thereby regulating secondary metabolic pathways and increasing monacolin production. sciopen.com This suggests that the efficiency of protein synthesis is a limiting factor that can be modulated to control the output of the biosynthetic pathway.

| Gene | Encoded Protein/Function | Role in Regulation | Organism Studied |

| mokH | GAL4-like Transcription Factor | Positive regulator; activates transcription of the monacolin gene cluster. nih.govnih.gov | Monascus pilosus |

| LaeA | Global Regulator (Methyltransferase) | Positive global regulator; enhances expression of mok genes. researchgate.netsciopen.com | Monascus purpureus |

| mokA | Polyketide Synthase (LNKS) | Essential for the synthesis of the nonaketide backbone; transcriptionally regulated by MokH and LaeA. nih.govmdpi.com | Monascus pilosus |

| mokB | Polyketide Synthase (LDKS) | Essential for the synthesis of the diketide portion; transcriptionally regulated by MokH and LaeA. nih.gov | Monascus pilosus |

| mokE | Enoyl Reductase | Required for a key reduction step in the biosynthesis; its expression is linked to the regulatory network. mdpi.com | Monascus pilosus |

Metabolomic and Proteomic Insights into Pathway Regulation

Metabolomic and proteomic analyses have provided deeper insights into the complex regulatory networks that control monacolin biosynthesis. These approaches allow for a system-level understanding of how cellular metabolism is interconnected with the production of these secondary metabolites.

Metabolomic studies of Monascus purpureus have highlighted the critical link between primary and secondary metabolism. The biosynthesis of monacolins is heavily dependent on the supply of precursor molecules derived from central carbon metabolism, primarily acetyl-CoA. nih.gov Metabolomic profiling has revealed that perturbations in central metabolic pathways, such as the citric acid cycle (TCA cycle), significantly impact monacolin production. nih.govnih.gov For example, the addition of glutamic acid to the fermentation medium was found to enhance Monacolin K yield. nih.gov Subsequent metabolomic analysis identified significant changes in metabolites associated with the TCA cycle, as well as alanine, aspartate, and glutamate metabolism. nih.govnih.gov This suggests that modulating the levels of key primary metabolites can redirect metabolic flux towards the synthesis of acetyl-CoA, the fundamental building block for monacolins. nih.gov

Proteomic studies have complemented these findings by identifying specific proteins whose expression levels are correlated with monacolin production. sciopen.com Quantitative proteomic analysis of Monascus purpureus strains with overexpressed biosynthetic genes has shed light on the downstream effects of this genetic manipulation. For instance, overexpression of mokD, which encodes an oxidoreductase, was shown to affect the TCA cycle, directing more acetyl-CoA into the monacolin synthesis pathway and thereby increasing its production. sciopen.com Similarly, the overexpression of mokC (a P450 monooxygenase) led to enhanced carbohydrate metabolism and influenced polyketide reactions, resulting in increased monacolin secretion. sciopen.com These proteomic findings confirm that the regulation of monacolin biosynthesis is not solely dependent on the transcription of the biosynthetic genes but also on the broader metabolic state of the cell, which is reflected in the proteome. sciopen.com

| Research Finding | Analytical Approach | Key Insight | Implication for Regulation |

| Addition of glutamic acid enhances Monacolin K production. nih.gov | Metabolomics (UPLC-Q-TOF-MS) | Identified 817 differentially expressed metabolites; key pathways affected include the citric acid cycle and amino acid metabolism. nih.govnih.gov | The availability of precursors from primary metabolism is a key regulatory checkpoint for monacolin biosynthesis. |

| Overexpression of mokC increases Monacolin K secretion. sciopen.com | Proteomics (Relative and Absolute Quantification) | Enhanced carbohydrate metabolism and influenced polyketide reactions. sciopen.com | Regulation occurs at the level of enzymatic activity and metabolic flux, not just gene transcription. |

| Overexpression of mokD increases Monacolin K production. sciopen.com | Proteomics (Relative and Absolute Quantification) | Affected the tricarboxylic acid cycle, leading to increased acetyl-CoA availability for monacolin synthesis. sciopen.com | The pathway is regulated by controlling the supply of essential precursors from central metabolism. |

| Overexpression of LaeA enhances Monacolin K production. sciopen.com | Proteomics (Relative and Absolute Quantification) | Enhanced translation and enzyme activity, regulating multiple secondary metabolic pathways. sciopen.com | Global regulators can coordinate the expression of biosynthetic genes with the overall metabolic capacity of the cell. |

Advanced Analytical Methodologies for Monacolin M Research

Extraction and Purification Strategies from Complex Matrices

Effective isolation of Monacolin M from fermentation broths or other complex samples is the foundational step for any subsequent analysis. The goal is to maximize the recovery of the target analyte while minimizing the co-extraction of interfering substances.

The extraction of monacolins, including by extension this compound, from solid and liquid-state fermentation products relies heavily on the choice of solvent and the optimization of physical parameters. Research into related monacolins provides a framework for developing effective extraction protocols.

Ethanol (B145695) and methanol (B129727) have been identified as highly favorable solvents for monacolin extraction, demonstrating the ability to recover a high quantity and diversity of monacolin derivatives. nih.gov Aqueous solutions of these solvents are commonly employed. For instance, a 75% ethanol/water solution has been used effectively for extracting monacolins from solid samples, while 95% ethanol is used for liquid samples. nih.gov The optimization process involves a systematic evaluation of solvent type, solvent-to-solid ratio, extraction time, and temperature to achieve maximum yield. Ultrasound-assisted extraction (UAE) has emerged as a green and efficient alternative, with studies showing that water-based extractions at 80°C for as little as 10 minutes can yield high recovery rates for monacolins. mdpi.comresearchgate.net

| Parameter | Optimized Condition | Matrix | Source(s) |

| Solvent | 75% (v/v) Ethanol | Solid-state samples | nih.govnih.gov |

| 80% (v/v) Methanol | Solid-state samples | nih.gov | |

| Water/Ethanol mixtures | Red Yeast Rice powder | mdpi.com | |

| Temperature | 60°C | Solid & Liquid samples | nih.gov |

| 80°C (with UAE) | Red Yeast Rice powder | mdpi.comresearchgate.net | |

| Time | 60 minutes (ultrasonication) | Solid-state samples | nih.gov |

| 2 hours (agitation) | Solid & Liquid samples | nih.gov | |

| Technique | Ultrasound-Assisted Extraction (UAE) | Red Yeast Rice powder | mdpi.com |

This table is interactive. Click on the headers to sort.

Detailed findings show that for solid samples, a common procedure involves mixing the ground material with a solvent like 75% ethanol, followed by agitation or ultrasonication for a set period (e.g., 30-60 minutes) and subsequent centrifugation to separate the extract. nih.govuantwerpen.be For liquid fermentation products, the homogenized broth is often extracted directly with an organic solvent. nih.gov The resulting supernatant is typically filtered through a microfiltration membrane (e.g., 0.22 or 0.45 µm) before chromatographic analysis. nih.govnih.gov

To enhance the purity and concentration of this compound in an extract prior to analysis, selective enrichment techniques can be applied. These methods are designed to isolate the target compounds from a complex mixture, thereby reducing matrix effects and improving detection sensitivity.

One advanced technique is Molecularly Imprinted Solid-Phase Extraction (MISPE). mdpi.com MISPE is based on the use of molecularly imprinted polymers that are synthesized to have specific recognition sites for a target molecule or a class of structurally related compounds like monacolins. This technique can significantly improve the extraction rate and purity of the target analytes from a complex matrix such as Red Yeast Rice (RYR), effectively removing interfering components and leading to a more efficient and faster subsequent analysis. mdpi.com Other simple enrichment strategies involve a solvent extraction followed by vacuum drying to concentrate the sample, which is then redissolved in a smaller volume of a solvent compatible with the chromatographic system, such as acetonitrile (B52724). nih.gov

Chromatographic Separation and Detection Methods

Chromatography is the cornerstone for the separation, identification, and quantification of this compound. High-performance and ultra-high-performance liquid chromatography, often coupled with mass spectrometry, are considered the gold standard for analyzing monacolins in RYR and other products. nih.gov

HPLC coupled with ultraviolet (UV) detectors, such as Photodiode Array (PDA) or Diode Array Detectors (DAD), is a common and robust method for monacolin analysis. mdpi.com These detectors allow for the simultaneous monitoring of absorbance at multiple wavelengths. Monacolins exhibit a characteristic UV absorption spectrum with maxima around 237-238 nm, which is typically used for detection and quantification. nih.govsemanticscholar.org

The separation is most often achieved using a reverse-phase C18 column. nih.gov The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous solution containing an acidifier like phosphoric acid or trifluoroacetic acid (TFA) to improve peak shape and resolution. mdpi.comsemanticscholar.org Isocratic or gradient elution programs are employed to separate the various monacolin analogues within a single run. mdpi.com For example, a mobile phase of acetonitrile and 0.05% phosphoric acid in water (60:40) has been successfully used for monacolin detection. nih.gov

| Parameter | Condition | Source(s) |

| Instrument | HPLC with DAD/PDA Detector | mdpi.comsemanticscholar.org |

| Column | C18 reverse-phase (e.g., Inertsil ODS-3) | nih.gov |

| Mobile Phase | Acetonitrile / 0.05% Phosphoric Acid in Water (60:40, v/v) | nih.gov |

| Acetonitrile / 0.1% Trifluoroacetic Acid (TFA) | nih.govmdpi.com | |

| Detection Wavelength | 237 nm or 238 nm | nih.govsemanticscholar.org |

| Column Temperature | 28°C - 40°C | nih.govnih.gov |

| Flow Rate | 0.9 - 1.0 mL/min | nih.govnih.gov |

This table is interactive. Click on the headers to sort.

UHPLC represents a significant advancement over conventional HPLC, offering improved resolution, higher sensitivity, and substantially shorter analysis times. mdpi.com This is achieved by using columns with smaller particle sizes (typically under 2 µm), which requires instrumentation capable of handling higher backpressures. myfoodresearch.com

For monacolin analysis, UHPLC methods provide faster and more efficient separations. mdpi.com A fast UHPLC-DAD method was developed to selectively determine both the lactone and acid forms of monacolins, achieving good resolution in a run time of under 15 minutes, which is significantly faster than the 20+ minutes required by older HPLC methods. mdpi.comresearchgate.net The enhanced resolution of UHPLC is particularly valuable for separating structurally similar monacolins from the complex background matrix of fermentation products. nih.gov

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the definitive identification and sensitive quantification of this compound and its analogues. myfoodresearch.com This technique provides very high sensitivity and accuracy and allows for the detection of multiple compounds in a single, rapid analysis. myfoodresearch.com

LC-MS/MS instruments, such as those equipped with Quadrupole Time-of-Flight (Q-TOF) analyzers, provide high-resolution mass data that enables the accurate determination of elemental compositions and facilitates the identification of unknown compounds. grupobiomaster.comnih.gov This is crucial for distinguishing between isobaric monacolins (compounds with the same nominal mass but different structures). nih.gov The use of electrospray ionization (ESI) is common for analyzing monacolins. nih.gov By comparing retention times and mass fragmentation patterns with those of known standards, LC-MS/MS can confirm the presence of specific monacolins, such as Monacolin K, Dehydromonacolin K, and Monacolin J, in complex samples. myfoodresearch.com This high-resolution approach is indispensable for comprehensive chemical profiling and quality control of products containing a mixture of monacolins. myfoodresearch.comgrupobiomaster.com

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is a cornerstone of chemical analysis. For this compound, several spectroscopic techniques are utilized to gain a comprehensive understanding of its chemical properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. slideshare.net It provides detailed information about the carbon-hydrogen framework of a molecule. In the context of this compound and its analogs, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. nih.govresearchgate.net

1D NMR, specifically ¹H NMR, allows for the identification and quantification of protons within the molecule. mdpi.comresearchgate.net The chemical shifts (δ) of these protons are indicative of their local electronic environment. For instance, the ethylenic protons of the hexahydronaphthalene (B12109599) ring in monacolins typically resonate at specific ppm values, which can be used for quantification, provided there is no overlap with signals from the sample matrix. mdpi.comresearchgate.net

2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for assembling the complete molecular structure. nih.govresearchgate.netresearchgate.net

COSY (¹H-¹H Correlation Spectroscopy) experiments identify protons that are coupled to each other, typically on adjacent carbon atoms. This helps to establish connectivity within proton networks. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the assignment of each carbon atom that bears a proton. nih.govmdpi.com

The complete assignment of ¹H and ¹³C NMR data for monacolin analogs is achieved through the combined interpretation of these 1D and 2D experiments. nih.gov

Table 1: Illustrative ¹H and ¹³C NMR Data for Monacolin Analogs

| Proton/Carbon | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (HMBC) |

|---|---|---|---|

| H-5 (ethylenic) | ~6.01 | - | Correlates with C-4, C-7 |

| H-6 (ethylenic) | ~5.84 | - | Correlates with C-5, C-8 |

| H-1' (lactone) | ~4.25 | - | Correlates with C-2', C-5' |

| C-1 (ester carbonyl) | - | ~170 | - |

| C-8 (ester side chain) | - | - | Correlates with protons of the ester group |

Note: The chemical shifts are approximate and can vary based on the specific monacolin analog and the solvent used.

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. biorxiv.org For this compound research, high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is critical for determining the elemental composition and confirming the molecular weight with high accuracy. mdpi.comnih.govusda.gov

The molecular formula of a compound can be suggested by its accurate mass measurement. For instance, the protonated molecular ion [M+H]⁺ of this compound (C₂₃H₃₄O₆) has a calculated exact mass of 407.2434 m/z. mdpi.comresearchgate.net Distinguishing it from isobaric compounds, such as Dihydromonacolin K (C₂₄H₃₈O₅) with a calculated [M+H]⁺ of 407.2798 m/z, is possible due to the high resolution of the mass spectrometer. mdpi.comresearchgate.netnih.gov

Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation analysis. thieme-connect.comresearchgate.net In MS/MS, a specific parent ion is selected and fragmented, and the resulting product ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure. The fragmentation pathways of monacolins have been characterized, allowing for the classification of different analogs based on their key fragments. thieme-connect.comresearchgate.net This is particularly useful for identifying known and new monacolin derivatives in complex mixtures like red yeast rice extracts. mdpi.comthieme-connect.com

Table 2: Accurate Mass and MS/MS Fragmentation Data for Selected Monacolins

| Compound | Molecular Formula | Adduct | Calculated Exact Mass (m/z) | Key Fragment Ions (m/z) |

|---|---|---|---|---|

| This compound | C₂₃H₃₄O₆ | [M+H]⁺ | 407.2434 | Data not specifically available in search results |

| Monacolin K | C₂₄H₃₆O₅ | [M+H]⁺ | 405.2636 | 303, 285, 267 |

| Dihydromonacolin K | C₂₄H₃₈O₅ | [M+H]⁺ | 407.2798 | 305, 287, 269 |

| Monacolin L | C₂₁H₃₀O₅ | [M+H]⁺ | 363.2171 | Data not specifically available in search results |

Source of fragmentation data for Monacolin K and Dihydromonacolin K. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. uzh.ch This technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light. uzh.chnumberanalytics.com In the case of monacolins, the conjugated diene system within the hexahydronaphthalene ring acts as a distinct chromophore. mdpi.com

Monacolins like this compound that possess this conjugated system exhibit a characteristic mountain-like UV spectrum with three maximum absorption wavelengths (λmax). mdpi.comresearchgate.net This spectral signature is a key feature used for their initial identification in complex samples, such as those from red yeast rice. mdpi.comnih.gov The typical absorption maxima for these types of monacolins are around 230, 238, and 246 nm. mdpi.commdpi.com The absence of this characteristic UV spectrum can help to distinguish them from other compounds, like dihydromonacolins, which lack the conjugated double bonds and absorb at a lower wavelength. researchgate.net

Table 3: UV-Vis Absorption Maxima for Monacolins with a Conjugated Hexahydronaphthalene Ring

| Absorption Maximum | Typical Wavelength Range (nm) |

|---|---|

| λmax 1 | 229 - 232 |

| λmax 2 | 237 - 239 |

| λmax 3 | 246 - 248 |

Method Validation and Interlaboratory Comparability in Research Settings

For analytical methods to be considered reliable and robust, they must undergo a thorough validation process. researchgate.net Method validation ensures that a specific method is suitable for its intended purpose by assessing parameters such as accuracy, precision, specificity, linearity, and sensitivity. usda.govresearchgate.net This is crucial in research settings to guarantee that the data generated is accurate and reproducible.

The validation of analytical methods for monacolins, including this compound, is often performed following guidelines from bodies like the International Council for Harmonisation (ICH). researchgate.net This involves assessing the method's performance using parameters like:

Accuracy : The closeness of the measured value to the true value, often determined through recovery studies. mdpi.com

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov

Specificity : The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.netmyfoodresearch.com

Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. researchgate.netsemanticscholar.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively. nih.gov

Furthermore, interlaboratory comparability is essential for ensuring that results from different laboratories are consistent and comparable. nih.govcoresta.org Interlaboratory studies, or ring trials, involve multiple laboratories analyzing the same samples to assess the reproducibility of the analytical method. nih.gov Such studies are critical for establishing standardized methods and ensuring quality control across different research facilities. The coefficient of variation (CV) is a key metric used to assess the level of agreement between laboratories. nih.gov Establishing robust and validated methods with proven interlaboratory comparability is fundamental for the advancement of research on this compound and related compounds. usda.govreferencecitationanalysis.com

Production and Strain Engineering for Monacolin M Research

Fermentation Process Optimization for Monacolin Production

Optimizing fermentation parameters is critical for maximizing the yield of Monacolin M. Both submerged fermentation (SmF) and solid-state fermentation (SSF) are employed, each with distinct parameters that influence metabolite production.

Submerged Fermentation (SmF) Parameters

Submerged fermentation involves culturing microorganisms in a liquid medium. Key parameters for optimizing Monacolin K production, and by extension this compound, include temperature, pH, carbon and nitrogen sources, agitation, and aeration.

Temperature: Optimal temperatures for Monacolin K production in submerged fermentation typically range around 28°C mdpi.comresearchgate.netcftri.res.in. Some studies indicate optimal production at 30°C thaiscience.info or 29.46°C mdpi.com. Interestingly, research suggests that varying temperature conditions might promote higher yields by influencing the expression of Monacolin K synthesis-related genes compared to constant temperature cultures fspublishers.org.

pH: The optimal pH for Monacolin K production in submerged fermentation is generally reported to be around 5.0 researchgate.netcftri.res.inresearchgate.net. Deviations from this pH, either higher or lower, tend to reduce Monacolin K yields researchgate.net.

Carbon and Nitrogen Sources: Maltose (B56501) has been identified as a superior carbon source for Monacolin K production, yielding approximately 71.07 mg/L, followed by glucose (61.99 mg/L) researchgate.netcftri.res.in. Peptone is recognized as the most effective nitrogen source, leading to yields of about 62.00 mg/L, with ammonium (B1175870) chloride being the next best researchgate.netcftri.res.in.

Agitation and Aeration: While specific quantitative data on aeration rates for this compound is limited, aeration is a significant factor in microbial metabolism. Agitation speeds around 130-140 rpm have been utilized in submerged fermentation studies for Monacolin production sbmu.ac.irijpsonline.com.

Solid-State Fermentation (SSF) Parameters

Solid-state fermentation, where microorganisms grow on a solid substrate with limited free water, offers advantages for secondary metabolite production. Optimization in SSF involves careful selection of substrates and control of parameters such as temperature, moisture content, pH, and fermentation time.

Substrates: Millet has emerged as a highly effective substrate for Monacolin K production in SSF, achieving yields up to 19.81 mg/g under optimized conditions nih.gov. Other substrates like non-glutinous rice and soybean flours have also been successfully used, with specific ratios optimized for high yields researchgate.net. Finger millet (FM) has also shown promise jabonline.injabonline.in.

Temperature: Optimal temperatures for SSF of Monascus species for Monacolin production typically fall between 25°C and 30°C mdpi.comthaiscience.inforesearchgate.netjmb.or.kr. For instance, 25°C was found to be optimal in one study jmb.or.kr, while 27°C was optimal in another researchgate.net, and 30°C in yet another thaiscience.info.

Moisture Content: An initial moisture content of approximately 38% (w/w) for rice substrate, or 35% for rice and soybean flour mixtures, has been reported as optimal for Monacolin production in SSF thaiscience.inforesearchgate.net.

pH: While neutral pH is common for some substrates like rice, an initial pH around 5.942 has been found optimal for Monacolin K production in SSF using rice thaiscience.info. For finger millet, pH 5.0 was optimal for statin and sterol production jabonline.injabonline.in.

Fermentation Time: The duration of SSF can vary, with optimal periods ranging from 12 to 20 days depending on the substrate and strain mdpi.comresearchgate.netjabonline.injabonline.injmb.or.kr. For example, 16 days at 25°C was found to be optimal for Monacolin K and yellow pigment production with reduced citrinin (B600267) jmb.or.kr.

Impact of Temperature, pH, and Aeration on Yield

The interplay of temperature, pH, and aeration significantly influences the biosynthesis of monacolins.

Temperature: As noted, optimal temperatures for Monacolin K production in SmF are around 28-30°C mdpi.comresearchgate.netcftri.res.inthaiscience.info. In SSF, temperatures between 25-30°C are generally preferred mdpi.comthaiscience.inforesearchgate.netjmb.or.kr. Deviations from these optimal ranges can lead to reduced yields.

pH: A pH of 5.0 is consistently reported as optimal for Monacolin K production in submerged fermentation researchgate.netcftri.res.inresearchgate.net. In SSF, slightly different optimal pH values have been observed depending on the substrate, with values around 5.0 to 5.942 being effective thaiscience.infojabonline.injabonline.in.

Nutritional and Substrate Influences on Monacolin Biosynthesis

The composition of the fermentation medium, including carbon and nitrogen sources, as well as the addition of specific precursors or additives, profoundly impacts this compound biosynthesis.

Carbon and Nitrogen Source Optimization

The selection and concentration of carbon and nitrogen sources are fundamental to maximizing monacolin yields.

Carbon Sources: In submerged fermentation, maltose has demonstrated the highest efficiency in promoting Monacolin K production, followed by glucose researchgate.netcftri.res.in. For solid-state fermentation, millet has shown excellent results, yielding up to 19.81 mg/g of Monacolin K under optimized conditions nih.gov. Glycerol is also noted as a carbon source that can influence Monacolin K synthesis jmb.or.krnih.gov.

Nitrogen Sources: Peptone has been identified as the most effective nitrogen source for Monacolin K production in submerged fermentation, surpassing other sources like ammonium chloride, ammonium nitrate (B79036), yeast extract, and ammonium sulfate (B86663) researchgate.netcftri.res.in. For SSF, substrates like soybean flour also contribute essential nitrogenous compounds researchgate.net.

Role of Exogenous Additives and Precursors (e.g., glutamic acid, glycerol)

Supplementing fermentation media with specific compounds can significantly boost monacolin production by influencing metabolic pathways.

Glutamic Acid: The addition of glutamic acid to the fermentation broth of Monascus purpureus has been shown to significantly improve Monacolin K yield nih.govnih.gov. This enhancement is attributed to its role in upregulating key genes involved in Monacolin K biosynthesis, such as mokC and mokG mdpi.com.

Glycerol: Glycerol has been identified as a beneficial additive, promoting Monacolin K production in solid-state fermentation, with an optimal concentration of 2% jmb.or.krresearchgate.netnih.gov. Its presence may influence the synthesis of Monacolin K-related genes nih.gov.

Other Additives: Methionine has also been found to promote Monacolin K production, with an optimal concentration of 0.14% in SSF jmb.or.krresearchgate.netnih.gov. Sodium nitrate can significantly increase Monacolin K yield in submerged fermentation fspublishers.org, and its optimal concentration in SSF was found to be 0.01% jmb.or.krresearchgate.netnih.gov. Mineral salts like magnesium sulfate (MgSO4) and manganese sulfate (MnSO4) are also important, with specific concentrations optimizing Monacolin K production in both SmF and SSF researchgate.netcftri.res.insbmu.ac.ircabidigitallibrary.org. Soybean protein isolate (SPI) has also demonstrated a significant enhancement of Monacolin K production, increasing yields by up to 1.91 times compared to control conditions mdpi.com.

Compound List

this compound

Monacolin K

Monacolin J

Monacolin L

Monacolin X

Mevinolin

Compactin

Dehydromonacolin K

Dihydromonacolin L

3α-hydroxy-3,5-dihydromonacolin L

Citrinin

Sterols

Glutamic acid

Glycerol

Methionine

Sodium nitrate

Peptone

Maltose

Glucose

Soybean protein isolate (SPI)

Magnesium sulfate (MgSO4)

Manganese sulfate (MnSO4)

Strain Improvement and Genetic Engineering for Enhanced Production

The low inherent yield of this compound in wild-type Monascus strains has driven extensive research into various strain improvement techniques. These methods aim to increase the efficiency and scale of this compound biosynthesis, often by manipulating the genetic makeup or cultivation conditions of the producing microorganisms.

Classical Strain Mutagenesis and Selection

Classical strain improvement relies on inducing random mutations in the microbial genome, followed by screening and selection of superior variants. Techniques such as ultraviolet (UV) radiation, X-ray irradiation, and chemical mutagens like N-methyl-N'-nitro-N-nitrosoguanidine (NTG) have been widely applied to Monascus species nih.govnih.govbiotechnologia-journal.orgresearchgate.netjst.go.jpnih.gov. For instance, UV mutagenesis, often combined with agents like lithium chloride (LiCl), has been shown to yield strains with significantly increased Monacolin K production compared to the parent strains nih.gov. Similarly, X-ray irradiation has been employed to develop mutant strains with improved Monacolin K yields and a better ratio of Monacolin K to the toxic metabolite citrinin biotechnologia-journal.orgnih.gov. Screening methods, such as plate bioassays, are crucial for identifying mutants with enhanced metabolite production researchgate.net.

Metabolic Engineering Approaches (e.g., gene overexpression, pathway reconstruction)

Metabolic engineering offers a more targeted approach to enhance this compound production by manipulating specific genes and metabolic pathways involved in its biosynthesis. The Monacolin K biosynthetic gene cluster, consisting of nine genes (mokA-mokI) in Monascus pilosus, has been extensively studied mdpi.commdpi.comacs.orgresearchgate.netgoogle.com.

Gene Overexpression: Overexpressing key genes within the Monacolin K cluster has proven effective. For example, overexpression of mokC, mokD, mokE, mokF, and mokH in Monascus purpureus has led to significant increases in this compound yield, ranging from 10% to over 234% researchgate.netnih.govresearchgate.net. Specifically, overexpression of mokC resulted in a 234.3% increase, mokD a 220.8% increase, mokE an 89.5% increase, and mokI a 10% increase in Monacolin K yield researchgate.netnih.gov. Overexpression of the mokH gene, encoding a transcription factor, has also been shown to upregulate the transcription of Monacolin K biosynthetic genes, leading to a 1.7-fold higher production of this compound acs.org. The mokF gene has also been identified as influencing Monacolin K biogenesis, with its overexpression leading to a 74.19% increase in production nih.gov. Studies have also indicated that the enoyl reductase domain of MokA may require assistance from MokE for Monacolin K synthesis, and overexpression of mokE can increase MK production by 32.1% mdpi.com. Furthermore, the global regulator LaeA, when overexpressed in Monascus purpureus, led to a 48.6% increase in Monacolin K production researchgate.netmdpi.com.

Pathway Reconstruction and Gene Deletion: Reconstructing or modifying metabolic pathways can also enhance production. For instance, deleting the mokE gene in Monascus pilosus abolished MK production, while its complementation restored synthesis, and its overexpression increased production by 32.1% mdpi.com. Studies have also focused on blocking competing pathways to increase precursor supply for Monacolin K biosynthesis mdpi.com.

Data Table 1: Impact of Gene Overexpression on Monacolin K Production in Monascus Species

| Gene Overexpressed | Host Organism | Fold Increase in Monacolin K Yield | Reference |

| mokC | Monascus purpureus | 234.3% | researchgate.netnih.gov |

| mokD | Monascus purpureus | 220.8% | researchgate.netnih.gov |

| mokE | Monascus purpureus | 89.5% | researchgate.netnih.gov |

| mokF | Monascus purpureus | 74.19% | nih.gov |

| mokH | Monascus pilosus | 1.7-fold | acs.org |

| mokI | Monascus purpureus | 10% | researchgate.netnih.gov |

| LaeA | Monascus purpureus | 48.6% | researchgate.netmdpi.com |

Heterologous Production Systems

The production of this compound in heterologous hosts, such as Aspergillus oryzae or Aspergillus niger, offers an alternative strategy for efficient biosynthesis. This approach involves transferring the Monacolin K biosynthetic gene cluster from Monascus species into a well-characterized and genetically tractable host organism.

Expression in Aspergillus Species: The Monacolin K (MK) gene cluster from Monascus pilosus has been successfully integrated and overexpressed in Aspergillus oryzae, leading to the production of MK researchgate.netfrontiersin.org. Similarly, the biosynthetic pathway for Monacolin J (MJ), a precursor to lovastatin, has been reconstructed in Aspergillus niger, yielding MJ at 92.90 mg/L nih.govresearchgate.net. These systems leverage the genetic tools and metabolic capabilities of Aspergillus species to produce fungal secondary metabolites. The use of specific promoters and integration sites, along with the potential for further genetic engineering of the host, makes heterologous production a promising avenue for this compound research and development researchgate.netnih.govresearchgate.netfrontiersin.org.

Co-culture Fermentation Strategies

Co-culture fermentation, where two or more microbial species are grown together, can lead to synergistic effects that enhance metabolite production. Studies have explored co-culturing Monascus species with other microorganisms to improve this compound yield.

Inter- and Intraspecific Co-cultures: Co-culturing Monascus purpureus with Saccharomyces cerevisiae has been shown to upregulate genes associated with Monacolin K production, including mokE, mokF, and mokG mdpi.com. Furthermore, intergeneric protoplast fusion between Aspergillus terreus (a high MK producer) and Monascus anka (a low MK producer) resulted in fusant strains that exhibited doubled Monacolin K production compared to the parental Monascus anka strain nsfc.gov.cn. Co-culturing different Monascus species, such as M. purpureus and M. ruber, has also demonstrated positive effects on Monacolin K production under solid-state fermentation conditions scielo.brpsu.edunih.govresearchgate.net.

Compound List:

this compound (MK)

Monacolin K (MK)

Monacolin J (MJ)

Lovastatin

Monacolin X

Monacolin L

Dihydromonacolin L

Monascin

Gamma-aminobutyric acid (GABA)

Citrinin

Pigments (Monascus pigments, azaphilone pigments)

Sterigmatocystin

Penicillin

Ferrirhodin

Terrequinone A

6-MSA

Melanin

Squalestatin

3-methylorcinaldehyde

Enzymatic and Molecular Interactions of Monacolin M in Research Models

Mechanism of 3-Hydroxy-3-Methylglutaryl-Coenzyme A (HMG-CoA) Reductase Inhibition by Monacolin M

This compound exerts its primary biochemical effect by inhibiting HMG-CoA reductase. This inhibition is crucial for its cholesterol-lowering properties, mirroring the action of statin drugs.

Research indicates that this compound acts as a competitive inhibitor of HMG-CoA reductase mdpi.comcaldic.comlibretexts.orgfrontiersin.orgnih.govmdpi.com. This means that this compound competes with the natural substrate, HMG-CoA, for binding to the enzyme's active site. Computational studies have identified specific interactions, including a hydrogen bond formed between this compound and the amino acid residue Histidine 752 (His A:752) within the HMG-CoA reductase enzyme mdpi.com. While detailed kinetic parameters such as Ki, Km, and Vmax changes specifically for this compound are not extensively reported across all studies, the identified inhibition constant (Ki) is approximately 119.89 nm mdpi.com. This value suggests a high affinity for the enzyme, contributing to its inhibitory potency.

This compound belongs to a family of related compounds produced by Monascus species, several of which also exhibit HMG-CoA reductase inhibitory activity. Comparative studies highlight variations in their potency. For instance, Monacolin L and Monacolin X demonstrate higher potency, with inhibition constants of approximately 32.48 nm and 40.00 nm, respectively, compared to this compound's 119.89 nm mdpi.com. Monacolin J shows an inhibition constant of 58.43 nm mdpi.com. Generally, this compound's inhibitory effect on HMG-CoA reductase is reported to be slightly lower than that of Monacolin K (lovastatin) jst.go.jpmdpi.com.

Table 1: Comparative Potency of Monacolins on HMG-CoA Reductase Inhibition

| Monacolin | Inhibition Constant (nm) | Binding Affinity (Kcal/mol) |

| Monacolin J | 58.43 | -9.87 |

| Monacolin L | 32.48 | -10.22 |

| This compound | 119.89 | -9.44 |

| Monacolin X | 40.00 | -10.09 |

Data compiled from mdpi.com. Values represent in silico findings.

Molecular Effects on Cellular Pathways in In Vitro Experimental Systems (if directly linked to this compound and not clinical efficacy)

While the primary mechanism of this compound involves HMG-CoA reductase inhibition, its broader molecular effects on cellular pathways are less extensively characterized specifically for this compound compared to Monacolin K. Most research in this area focuses on Monacolin K's impact on cellular processes.

Direct studies detailing this compound's specific impact on gene expression or protein modulation in cell lines or model organisms are limited within the reviewed literature. Research primarily focuses on Monacolin K, which has been shown to influence pathways such as MAPK, PI3K/AKT, and NF-κB in cancer cells myfoodresearch.com, and modulate proteins like tissue-type plasminogen activator (PLAT), Lamin A, Melanophilin, and TIMP-2 uniprot.org. Studies investigating the biosynthesis of Monacolin K in Monascus species have identified genes (e.g., mok genes) involved in regulating metabolic pathways related to cofactor biosynthesis, fatty acid metabolism, and others nih.gov. However, specific gene expression or protein modulation studies directly attributable to this compound's action on cellular pathways, beyond its HMG-CoA reductase inhibition, are not prominently featured.

Beyond its interaction with HMG-CoA reductase, detailed information on this compound's interactions with other specific target proteins or ligands is scarce. The established interaction with HMG-CoA reductase involves competitive binding, with this compound forming a hydrogen bond with His A:752 mdpi.com. The broader metabolic fate and potential interactions of this compound with other cellular components or signaling pathways remain areas requiring further investigation. The biosynthesis of this compound itself is suggested to involve a pathway distinct from Monacolin K, potentially deriving from Monacolin J via a β-hydroxybutyryl esterification jst.go.jpmdpi.com. This suggests enzymatic machinery capable of modifying monacolin structures, although specific enzymes directly interacting with this compound are not detailed.

Compound List:

Monacolin J

Monacolin K (Lovastatin)

Monacolin L

this compound

Monacolin X

Derivatives, Analogues, and Structure Activity Relationships of Monacolin M

Identification and Characterization of Naturally Occurring Monacolin M Analogues

This compound is part of a larger family of polyketide compounds known as monacolins, which are produced by various fungi, most notably Monascus species. These compounds are often found in fermented foods like red yeast rice. researchgate.net Research has led to the identification and characterization of several naturally occurring analogues of this compound.

These analogues typically share the same core structure but differ in their side chains and oxidation states. In addition to this compound, other significant monacolins found in red yeast rice include Monacolin K (also known as mevinolin or lovastatin), Monacolin J, Monacolin L, and Monacolin X. researchgate.netsemanticscholar.org Many of these exist in both a lactone and a hydroxy acid form, with the hydroxy acid form being the biologically active inhibitor of HMG-CoA reductase. semanticscholar.orgmdpi.com

Recent studies have continued to uncover novel monacolin analogues. For example, three new analogues—3,6-dihydroxy-monacolin P, 6-methoxy monacolin S, and 6-methoxy dehydromonacolin S—were isolated from red yeast rice extract. Their structures were determined using a combination of 1D and 2D NMR spectroscopy and mass spectrometry. nih.gov

Table 1: Naturally Occurring Monacolin Analogues

| Compound Name | Key Structural Feature |

| Monacolin K | Contains an α-methylbutyryl side chain. |

| Monacolin J | Lacks the α-methylbutyryl side chain, having a hydroxyl group instead. |

| Monacolin L | The lactone ring is opened to form a dihydroxy acid. |

| Monacolin X | A hydroxyl group is present at the C-2' position of the side chain. |

| Dehydromonacolin K | A double bond is introduced in the decalin ring system. |

| 3,6-dihydroxy-monacolin P | New analogue with additional hydroxyl groups. nih.gov |

| 6-methoxy monacolin S | New analogue with a methoxy group. nih.gov |

Semisynthesis and Total Synthesis of this compound Derivatives

The chemical modification of naturally occurring monacolins, as well as the total synthesis of novel derivatives, has been an active area of research. These efforts are aimed at creating new compounds with potentially enhanced therapeutic properties.

Semisynthetic approaches often start with a readily available monacolin, such as Monacolin J, and modify its structure. For instance, novel Monacolin J derivatives have been created by attaching different side chains at the C8 hydroxyl group. researchgate.net This process can involve protecting the C13 alcohol, acylating the C8 alcohol, and then deprotecting the C13 alcohol. researchgate.net Simvastatin, a widely used statin, can be synthesized from Monacolin J through a process that utilizes the fungus Aspergillus terreus. nih.gov

The total synthesis of monacolins is a complex undertaking due to their stereochemically rich structures. However, it offers the advantage of allowing for the creation of a wide variety of analogues that are not accessible through semisynthesis. The biosynthetic pathway of Monacolin J has been reconstructed in Aspergillus niger, providing a heterologous production system that can serve as a starting point for generating new derivatives. nih.gov

Structure-Activity Relationship (SAR) Studies in Enzymatic Inhibition

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule affects its biological activity. For monacolins, these studies have primarily focused on their inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. researchgate.netnih.gov

The inhibitory activity of monacolins is highly dependent on the nature of the side chain at the C8 position. This compound, which is the β-hydroxybutyryl ester of Monacolin J, has been found to have a slightly lower inhibitory effect on HMG-CoA reductase compared to Monacolin K (the α-methylbutyryl ester of Monacolin J). nih.govscispace.com This suggests that the specific nature of the ester side chain plays a role in the molecule's interaction with the enzyme.

Furthermore, a novel statin derivative, C-6′a-hydroxymethyl monacolin J, which was created through the enzymatic catalysis of Monacolin J, demonstrated a greater ability to inhibit HMG-CoA reductase than Monacolin J itself. researchgate.netnih.gov This highlights the potential for improving the inhibitory activity of monacolins through targeted chemical modifications. The lactone form of monacolins is generally inactive, while the open hydroxy acid form is the active inhibitor that mimics the structure of the natural substrate of HMG-CoA reductase. mdpi.com

Table 2: Structure-Activity Relationship of Selected Monacolins on HMG-CoA Reductase Inhibition

| Compound | C8 Side Chain | Relative Inhibitory Activity |

| Monacolin K | α-methylbutyryl ester | High |

| This compound | β-hydroxybutyryl ester | Slightly lower than Monacolin K nih.govscispace.com |

| Monacolin J | Hydroxyl group | Lower than esterified analogues |

| C-6′a-hydroxymethyl monacolin J | Hydroxyl group (with additional modification) | Greater than Monacolin J researchgate.netnih.gov |

Elucidation of Novel Monacolin Structures and Their Biosynthetic Origin

The ongoing search for new bioactive compounds has led to the discovery of novel monacolin structures. Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), have been instrumental in identifying and characterizing these new molecules from natural sources like red yeast rice. researchgate.net

The biosynthesis of monacolins involves a complex pathway of polyketide synthesis. Monacolin J is a key intermediate in the biosynthesis of lovastatin (B1675250) (Monacolin K). nih.gov The genes responsible for this pathway, such as lovB, lovC, lovG, and lovA, have been identified and can be heterologously expressed in other fungi like Aspergillus niger to produce Monacolin J. nih.gov

The discovery that enzymes like CYP102A1 from Bacillus megaterium can catalyze the regioselective hydroxylation of Monacolin J to produce novel derivatives like 6′a-hydroxymethyl monacolin J opens up new avenues for the biotechnological production of new statin candidates. nih.gov Understanding the biosynthetic pathways and the enzymes involved is crucial for the future development of novel monacolin-based therapeutics through genetic engineering and biocatalysis.

Emerging Research Directions in Monacolin M Chemistry and Biology

Applications in Synthetic Biology and Synthetic Chemistry Research

The unique structure of Monacolin M, a β-hydroxybutyryl ester of monacolin J, opens avenues for novel applications in synthetic biology and chemistry. nih.gov Unlike Monacolin K, which is an α-methylbutyryl ester of monacolin J, this compound is derived from a distinct synthetic pathway. nih.govjst.go.jp This distinction is a key focus for research.

In synthetic biology, efforts are being directed toward engineering microbial chassis for the heterologous production of monacolin precursors. A significant breakthrough has been the reconstruction of the Monacolin J (MJ) biosynthetic pathway in host organisms like Aspergillus niger. nih.gov This strategy allows for the production of the core monacolin structure, bypassing the complex native regulation in Monascus species. nih.gov Future research will likely focus on identifying the specific and likely novel acyltransferase from Monascus ruber responsible for attaching the β-hydroxybutyryl side chain to Monacolin J. By introducing this enzyme into a Monacolin J-producing host, a complete heterologous biosynthesis of this compound could be achieved.

From a synthetic chemistry perspective, Monacolin J serves as a valuable starting material for the semi-synthesis of various monacolin analogues. The targeted esterification of the C-8 hydroxyl group of Monacolin J with a β-hydroxybutyryl moiety provides a direct chemical route to this compound. This approach allows for the creation of purified this compound for analytical standards and biological assays, and facilitates the generation of novel derivatives with potentially enhanced biological activities.

| Research Area | Application Focus | Key Precursor | Enabling Technology |

| Synthetic Biology | Heterologous production of this compound | Monacolin J | Gene cluster reconstruction, enzyme discovery |

| Synthetic Chemistry | Semi-synthesis of this compound and novel analogues | Monacolin J | Targeted esterification |

Development of Novel Analytical Techniques for this compound Profiling

Accurate identification and quantification of this compound within complex matrices like red yeast rice extracts are critical for quality control and research. Given the presence of at least 14 different monacolin compounds in these extracts, highly selective analytical methods are necessary. nih.govresearchgate.net

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with diode-array detection (DAD) and mass spectrometry (MS) are the gold standard methods for monacolin analysis. nih.govnih.gov These techniques allow for the separation and preliminary identification of this compound from other analogues such as Monacolin K, J, L, and X. nih.govresearchgate.net

For unambiguous identification, high-resolution mass spectrometry, particularly Quadrupole Time-of-Flight (QToF) MS, is employed. nih.gov This technology provides accurate mass measurements, which is crucial for distinguishing between isobaric monacolins—compounds that have the same nominal mass but different elemental compositions. nih.gov For instance, this compound (C23H34O6) can be differentiated from other monacolins with a nominal mass of 406 Da by its precise molecular ion mass ([M+H]+). nih.gov The development of chemical fingerprinting profiles using these advanced chromatographic and spectrometric methods is essential for the quality control of raw materials and finished products containing monacolins. nih.govresearchgate.net

| Analytical Technique | Principle of Operation | Application for this compound |

| UHPLC-DAD | Chromatographic separation based on polarity, with UV-Vis detection. | Separation from other monacolins and quantification. |

| LC-MS/MS | Chromatographic separation coupled with mass-based detection and fragmentation. | Sensitive detection and structural confirmation. myfoodresearch.com |

| UHPLC-QToF-MS | High-resolution chromatography with highly accurate mass measurement. | Unambiguous identification and differentiation from isobaric compounds. nih.gov |

| ¹H-NMR Spectroscopy | Nuclear magnetic resonance to determine chemical structure. | Structural elucidation and quantification based on characteristic proton signals. nih.gov |

Exploration of Undiscovered Biosynthetic Pathways and Enzymes

The biosynthesis of this compound is understood to diverge from that of the well-studied Monacolin K at the final step. Both compounds share Monacolin J as a common precursor. nih.govjst.go.jp The established pathway to Monacolin K involves a polyketide synthase (PKS) pathway followed by a series of enzymatic modifications, culminating in the esterification of Monacolin J by a specific transesterase (encoded by genes such as mokF or lovD). researchgate.netmdpi.com

Research suggests that a distinct and currently uncharacterized enzyme is responsible for the final step in this compound synthesis. nih.govjst.go.jp This putative enzyme, likely an acyl-CoA-dependent acyltransferase, would catalyze the transfer of a β-hydroxybutyryl group to the C8-hydroxyl of Monacolin J. The exploration of this pathway involves searching the genome of Monascus ruber for genes encoding acyltransferases that differ from the known mokF/lovD family. Comparative genomics and transcriptomics of different Monascus strains could reveal candidate genes associated with this compound production. Subsequent gene knockout and heterologous expression studies would be required to confirm the function of these candidate enzymes.

| Biosynthetic Step | Monacolin K Pathway | Proposed this compound Pathway |

| Precursor | Monacolin J | Monacolin J |

| Side Chain Donor | α-methylbutyryl-CoA | β-hydroxybutyryl-CoA |

| Key Enzyme | MokF/LovD Transesterase | Putative Novel Acyltransferase |

| Final Product | Monacolin K | This compound |

Integration of Multi-Omics Data for Comprehensive Understanding of this compound Biology

A holistic understanding of this compound's biology requires the integration of multiple layers of biological data. A multi-omics approach, combining genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of its biosynthesis, regulation, and physiological role in Monascus.

Transcriptome analysis of Monascus purpureus, for example, has been successfully used to identify key genes involved in the biosynthesis of Monacolin K by correlating gene expression levels with metabolite production. researchgate.net A similar strategy can be applied to this compound. By comparing the transcriptomes of high and low this compound-producing strains under various culture conditions, researchers can identify the specific acyltransferase and other regulatory genes involved in its unique pathway.

Genomics: Sequencing and comparing the genomes of different Monascus species can pinpoint the gene clusters responsible for monacolin production and identify the candidate genes for the novel enzymes in the this compound pathway.

Transcriptomics (RNA-seq): This technique reveals the expression levels of all genes under specific conditions, helping to identify the genes that are upregulated during this compound production. researchgate.net

Proteomics: By analyzing the entire protein content, proteomics can confirm the translation and presence of the biosynthetic enzymes predicted by genomic and transcriptomic data.

Metabolomics: This provides a quantitative profile of all metabolites, including this compound and its precursors, directly confirming the functional outcomes of gene and protein expression. ed.ac.uk

Integrating these datasets can create a detailed model of the metabolic network, elucidating how cellular resources are allocated towards the synthesis of this compound versus other secondary metabolites.

Advanced In Vitro and In Silico Modeling of this compound Interactions

Understanding the molecular interactions of this compound is fundamental to characterizing its biological activity. Early research demonstrated that this compound inhibits β-hydroxy-β-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol synthesis. nih.govjst.go.jp Advanced modeling techniques can now provide deeper insights into this interaction.

In Silico Modeling: Computational methods such as molecular docking can be used to build three-dimensional models of the this compound molecule binding to the active site of the HMG-CoA reductase enzyme. These simulations can predict the binding affinity and specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the enzyme-inhibitor complex. By comparing these models with similar simulations for Monacolin K, researchers can hypothesize why their inhibitory effects may differ slightly. nih.gov Such computational screening is a powerful tool for predicting the biological activity of novel this compound derivatives before they are synthesized. nih.gov

In Vitro Modeling: The predictions from in silico models are validated using experimental in vitro systems. Cell-free enzyme assays are employed to directly measure the inhibitory potency of purified this compound against HMG-CoA reductase. These experiments determine key kinetic parameters, such as the half-maximal inhibitory concentration (IC50), providing a quantitative measure of the compound's efficacy. Further in vitro studies using cell culture models can explore the broader biological effects of this compound on cellular pathways. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.